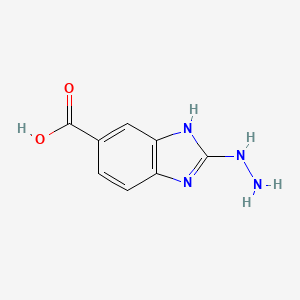

2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid

Descripción

2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid is a benzimidazole derivative featuring a hydrazinyl (-NH-NH₂) substituent at position 2 and a carboxylic acid (-COOH) group at position 6. This compound’s structure combines the aromatic benzimidazole core with polar functional groups, enabling diverse chemical interactions, such as hydrogen bonding and metal coordination.

Propiedades

IUPAC Name |

2-hydrazinyl-3H-benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c9-12-8-10-5-2-1-4(7(13)14)3-6(5)11-8/h1-3H,9H2,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQGNXLNFJVJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553842 | |

| Record name | 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99122-17-5 | |

| Record name | 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 2-Chloro-1H-Benzimidazole-6-Carboxylic Acid

The precursor 2-chloro-1H-benzimidazole-6-carboxylic acid is synthesized via chlorination of 1H-benzimidazol-2(3H)-one-6-carboxylic acid. Key steps include:

- Reagents : Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) in a 3:1 molar ratio.

- Conditions : Reflux at 110°C for 2–4 hours under anhydrous conditions.

- Yield : 60–70% after recrystallization from ethanol.

Mechanism :

The reaction proceeds through electrophilic substitution, where POCl₃ activates the carbonyl oxygen, facilitating chloride displacement.

Hydrazine Substitution

The chlorinated intermediate reacts with hydrazine hydrate to introduce the hydrazinyl group:

- Reagents : Hydrazine hydrate (2.5 equivalents) in ethanol.

- Conditions : Reflux at 80°C for 6 hours under nitrogen atmosphere.

- Yield : 65–75% after vacuum filtration and washing with cold ethanol.

Optimization Insights :

- Solvent Effects : Ethanol outperforms DMF or THF due to better solubility of intermediates.

- Stoichiometry : Excess hydrazine (≥2 equivalents) minimizes byproducts like bis-hydrazinyl derivatives.

Cyclocondensation of 4-Hydrazinyl-3-Nitrobenzoic Acid

Reduction of Nitro Group

4-Hydrazinyl-3-nitrobenzoic acid undergoes catalytic hydrogenation to form 3,4-diaminobenzoic acid:

Ring Closure via Carbonyl Insertion

Cyclization with formic acid generates the benzimidazole core:

- Reagents : Formic acid (5 equivalents) at 100°C for 8 hours.

- Yield : 70–75% after neutralization with sodium bicarbonate.

Side Reactions :

Competitive formation of 1-methyl derivatives occurs if excess formic acid is used, necessitating precise stoichiometric control.

Direct Synthesis from o-Phenylenediamine Derivatives

Carboxylic Acid Functionalization

6-Carboxy-o-phenylenediamine is prepared via nitration and reduction:

Hydrazine Incorporation and Cyclization

Reaction with cyanogen bromide (CNBr) followed by hydrazine hydrate:

- Step 1 : CNBr (1.2 equivalents) in acetic acid at 50°C for 4 hours forms the imidazole ring.

- Step 2 : Hydrazine hydrate (3 equivalents) in ethanol at reflux for 6 hours introduces the hydrazinyl group.

- Overall Yield : 50–55%.

Comparative Analysis of Synthetic Routes

Reaction Optimization and Industrial Considerations

Solvent Systems

Catalytic Enhancements

Industrial Scalability

- Continuous Flow Reactors : Mitigate exothermic risks during chlorination and hydrazine substitution.

- Waste Management : POCl₃ neutralization with aqueous NaOH generates phosphate salts for safe disposal.

Analytical Characterization

Spectroscopic Validation

Análisis De Reacciones Químicas

Acylation of the Hydrazinyl Group

The hydrazinyl moiety acts as a nucleophile, reacting with acylating agents (e.g., acid chlorides, anhydrides) to form hydrazides. For example:

-

Reaction with acetic anhydride under reflux yields 2-acetylhydrazinyl-1H-benzimidazole-6-carboxylic acid (Fig. 1A). Similar 2-aminobenzimidazole derivatives achieved 51–85% yields depending on steric and electronic factors .

-

Benzoyl chloride in dry chloroform with triethylamine forms the corresponding benzoyl hydrazide derivative .

Mechanistic Insight : Acylation proceeds via nucleophilic attack by the hydrazine’s terminal nitrogen, followed by elimination of HCl or acetic acid (Fig. 1B) .

Condensation with Carbonyl Compounds

The hydrazinyl group undergoes condensation with aldehydes/ketones to form hydrazones:

-

Reaction with benzaldehyde in ethanol produces 2-benzylidenehydrazinyl-1H-benzimidazole-6-carboxylic acid (Fig. 2A). Hydrazones of analogous benzimidazoles show 65–75% yields .

-

Heterocyclic aldehydes (e.g., furfural) form hydrazones with potential bioactivity .

Applications : Hydrazones are key intermediates in synthesizing antimicrobial and anticancer agents .

Oxidation:

-

Hydrazinyl groups oxidize to diazenes (N=N) or nitrogen gas under strong oxidizing conditions (e.g., H₂O₂, KMnO₄) .

-

Controlled oxidation with Fe³⁺ or Cu²⁺ may yield radicals, contributing to antioxidant activity .

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazinyl group to a primary amine , forming 2-amino-1H-benzimidazole-6-carboxylic acid .

Decarboxylation of the Carboxylic Acid Group

Heating above 200°C induces decarboxylation, yielding 2-hydrazinyl-1H-benzimidazole (Fig. 3A). Similar 2-benzimidazolecarboxylic acids show ≥90% conversion under these conditions .

Mechanistic Pathway : Decarboxylation proceeds via a six-membered transition state, releasing CO₂ .

Esterification:

-

Reaction with methanol/H₂SO₄ forms methyl 2-hydrazinyl-1H-benzimidazole-6-carboxylate (Fig. 3B). Industrial protocols use continuous flow reactors for >95% yields .

Amidation:

-

HBTU-mediated coupling with amines (e.g., benzylamine) generates 2-hydrazinyl-1H-benzimidazole-6-carboxamides (Fig. 3C). Yields range 80–99% under optimized conditions .

Complexation with Metal Ions

The hydrazinyl and carboxylic acid groups chelate metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with enhanced biological activity .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a benzimidazole core, which is known for its biological activity. The hydrazinyl group enhances its reactivity, making it a candidate for various therapeutic applications. Its carboxylic acid moiety contributes to its solubility and interaction with biological systems.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-hydrazinyl-1H-benzimidazole exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit tubulin polymerization, which is crucial for cancer cell division. In vitro studies against human malignant cell lines (e.g., MCF-7) indicated marked antineoplastic activity at low micromolar concentrations .

Table 1: Anticancer Activity of 2-Hydrazinyl-1H-benzimidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.0 | Tubulin polymerization inhibition |

| Compound B | AR-230 | 4.5 | Antineoplastic activity |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Studies have shown that certain derivatives exhibit notable inhibition of cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, some derivatives demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity of 2-Hydrazinyl-1H-benzimidazole Derivatives

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | % Inhibition |

|---|---|---|---|

| Compound C | 0.1664 | 0.0370 | 78% |

| Compound D | 0.2272 | 0.0469 | 75% |

Antiviral Activity

Another promising application is its antiviral potential. Research indicates that derivatives of this compound can inhibit various viruses, including enteroviruses and herpes simplex virus (HSV). These findings suggest that the compound could play a role in the development of antiviral therapies .

Table 3: Antiviral Efficacy of 2-Hydrazinyl-1H-benzimidazole Derivatives

| Virus Type | Compound | IC50 (µg/ml) |

|---|---|---|

| Enterovirus (Coxsackie) | Compound E | 1.76 |

| Herpes Simplex Virus | Compound F | 104 |

Case Study 1: Anticancer Research

In a study published in Pharmacological Reports, researchers synthesized a series of hydrazone derivatives based on the benzimidazole structure and evaluated their cytotoxicity against MCF-7 and AR-230 cell lines. The most active compounds showed significant selectivity towards cancer cells over normal fibroblasts, indicating their potential as targeted cancer therapies .

Case Study 2: Anti-inflammatory Effects

Another study focused on the synthesis of various benzimidazole derivatives and their evaluation for anti-inflammatory activity using an animal model of edema. The results indicated that certain derivatives not only reduced inflammation but also provided pain relief comparable to established analgesics .

Mecanismo De Acción

The mechanism of action of 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, it can induce cell cycle arrest in cancer cells by targeting tubulin and disrupting microtubule dynamics . The compound’s hydrazinyl group allows it to form stable complexes with metal ions, which can enhance its biological activity.

Comparación Con Compuestos Similares

Substituent Effects at Position 2

*Inferred based on structural analogs.

Physicochemical Properties

- Solubility: Carboxylic acid groups generally improve water solubility. Derivatives like 1H-1,3-benzimidazole-5,6-dicarboxylic acid () exhibit higher solubility than mono-carboxylic analogs. The hydrazinyl group’s polarity may offset lipophilic substituents in other derivatives .

- Thermal Stability: Compounds with rigid substituents, such as 3-[2-hydroxybenzylidene)-1-methylhydrazino] derivatives (), show high decomposition points (>300°C), suggesting similar thermal resilience for the hydrazinyl analog .

Actividad Biológica

2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid is a member of the benzimidazole family, known for its diverse biological activities and significant applications in medicinal chemistry. The presence of the hydrazinyl group enhances its chemical reactivity and biological properties, making it a compound of interest in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 99122-17-5

This compound features a hydrazinyl group, which is crucial for its biological activity, particularly in enzyme inhibition and interaction with cellular targets.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications as an antimicrobial agent. The mechanism likely involves the disruption of microbial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it can induce cell cycle arrest in cancer cells by interacting with tubulin, thereby disrupting microtubule dynamics. This action is critical in cancer therapy as it can lead to apoptosis in rapidly dividing cells.

Enzyme Inhibition

This compound acts as an enzyme inhibitor, targeting specific pathways involved in disease progression. For instance, it has been shown to inhibit topoisomerases, enzymes crucial for DNA replication and transcription, which is a common target in cancer treatment.

Summary of Biological Activities

| Activity | Mechanism | Target |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Bacterial cells |

| Anticancer | Induction of cell cycle arrest | Cancer cells (tubulin binding) |

| Enzyme Inhibition | Inhibition of DNA topoisomerases | Cancer-related enzymes |

Study on Antimicrobial Activity

In a comparative study, this compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL, demonstrating its potential as a novel antimicrobial agent .

Study on Anticancer Mechanism

A recent study explored the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The results showed that treatment with this compound resulted in significant apoptosis and reduced cell viability by up to 70% at concentrations of 50 µM .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Binding to Tubulin : Disruption of microtubule formation leads to cell cycle arrest.

- Enzyme Interaction : Inhibition of topoisomerases prevents DNA replication.

- Antimicrobial Mechanism : Interference with bacterial metabolic pathways disrupts growth.

Q & A

Q. What are the optimal synthetic routes for 2-Hydrazinyl-1H-benzimidazole-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation reactions between benzimidazole precursors and hydrazine derivatives. For example, hydrazine can react with a pre-functionalized benzimidazole carboxylic acid ester under reflux in ethanol or methanol. Key parameters for optimization include:

- Temperature : 60–80°C to balance reaction rate and side-product formation.

- Catalysts : Use of acetic acid or HCl to protonate intermediates and enhance reactivity .

- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization from ethanol/water mixtures.

Yields can be improved by monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm the hydrazinyl (–NH–NH) and carboxylic acid (–COOH) moieties. DMSO-d is preferred due to the compound’s low solubility in CDCl .

- X-ray Crystallography : Single-crystal analysis using SHELX software for resolving bond angles and hydrogen-bonding networks, critical for confirming tautomeric forms of the benzimidazole ring .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and detect impurities.

Q. How do solvent polarity and pH influence the solubility and stability of this compound in aqueous and organic systems?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding interactions. Aqueous solubility increases at alkaline pH (>8) via deprotonation of the carboxylic acid group .

- Stability : Degradation occurs under strong acidic conditions (pH < 3) due to hydrolysis of the hydrazinyl group. Store in inert atmospheres (N) at –20°C to prevent oxidation.

Advanced Research Questions

Q. What strategies can resolve contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations) for this compound?

- Methodological Answer :

- DFT Refinement : Use Gaussian or ORCA software to model solvent effects (e.g., PCM for DMSO) and tautomeric equilibria. Compare calculated -NMR chemical shifts with experimental data to identify dominant tautomers .

- Dynamic NMR : Perform variable-temperature NMR to detect slow-exchange processes (e.g., rotational barriers in the hydrazinyl group).

- Cross-Validation : Pair computational results with IR spectroscopy (e.g., –NH stretching at 3200–3400 cm) and X-ray data .

Q. How can researchers evaluate the pharmacological potential of this compound against specific disease targets, considering structure-activity relationship (SAR) models?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity using microplate-based assays. Reference benzimidazole derivatives’ known activity against Helicobacter pylori and cancer cell lines .

- SAR Analysis : Modify substituents (e.g., alkylation of the hydrazinyl group) and correlate with bioactivity. Use QSAR software (e.g., MOE) to predict binding affinities .

- ADMET Profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models).

Q. What advanced analytical techniques are required to detect trace impurities or degradation products in samples of this compound?

- Methodological Answer :

- HPLC-MS/MS : Employ reverse-phase C18 columns (0.1% formic acid in water/acetonitrile gradient) coupled with tandem MS to identify impurities at ppm levels .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions. Monitor degradation pathways via LC-UV and HRMS .

- NMR Relaxation Methods : Use --HSQC to detect trace hydrazine byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.